molecular formula C26H33NO5S B13892616 RORgammat inverse agonist 23

RORgammat inverse agonist 23

Cat. No.: B13892616
M. Wt: 471.6 g/mol
InChI Key: NIQAXHRTVPHVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RORgammat inverse agonist 23 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has garnered significant interest due to its potential therapeutic applications in treating autoimmune diseases and certain types of cancer .

Preparation Methods

The synthesis of RORgammat inverse agonist 23 typically involves the creation of a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes several key steps:

Chemical Reactions Analysis

RORgammat inverse agonist 23 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RORgammat inverse agonist 23 has a wide range of scientific research applications:

Mechanism of Action

RORgammat inverse agonist 23 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the disruption of the interaction between RORγt and its coactivator proteins. As a result, the transcriptional activity of RORγt is inhibited, leading to a decrease in the production of IL-17 and other pro-inflammatory cytokines. The critical role of residue Trp317 in the activation of RORγt has been identified as a key factor in the mechanism of action of this compound .

Comparison with Similar Compounds

RORgammat inverse agonist 23 is unique compared to other similar compounds due to its specific structure and high selectivity for RORγt. Some similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities for RORγt.

Properties

Molecular Formula

C26H33NO5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-cyclobutyl-N-(4-ethylphenyl)-4-hydroxy-2-(oxan-4-yl)-3,4-dihydro-2H-chromene-6-sulfonamide

InChI

InChI=1S/C26H33NO5S/c1-2-18-6-8-21(9-7-18)27(20-4-3-5-20)33(29,30)22-10-11-25-23(16-22)24(28)17-26(32-25)19-12-14-31-15-13-19/h6-11,16,19-20,24,26,28H,2-5,12-15,17H2,1H3

InChI Key

NIQAXHRTVPHVOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CCC2)S(=O)(=O)C3=CC4=C(C=C3)OC(CC4O)C5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.